molecular formula C6H11O3P B1217909 Trimethylolpropane phosphite CAS No. 824-11-3

Trimethylolpropane phosphite

Cat. No. B1217909
CAS RN: 824-11-3
M. Wt: 162.12 g/mol
InChI Key: QRUSNTDXJQBKBI-UHFFFAOYSA-N
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Description

Trimethylolpropane phosphite, also known as C2H5C(CH2O)3P or EtCage, is a phosphite used as a ligand in organometallic chemistry . It is a white solid and is soluble in organic solvents .


Synthesis Analysis

Trimethylolpropane phosphite is prepared by the reaction of trimethylolpropane with phosphorus trichloride or by transesterification with trimethylphosphite . The first member of this series was derived from trimethylolethane, but these derivatives are often poorly soluble .


Molecular Structure Analysis

The molecular formula of Trimethylolpropane phosphite is C6H11O3P, and its molecular weight is 162.1235 . The IUPAC Standard InChIKey is QRUSNTDXJQBKBI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Trimethylolpropane phosphite forms an isolable ozonide, which degrades above 0 °C to release singlet O2 . It is highly basic for a phosphite and has a small ligand cone angle (101°), which allows it to form several EtCage complexes .


Physical And Chemical Properties Analysis

Trimethylolpropane phosphite is a white waxy solid with a melting point of 56 °C . It is insoluble in water but soluble in organic solvents . Its molar mass is 162.125 g·mol−1 .

Scientific Research Applications

Organometallic Chemistry

Trimethylolpropane phosphite: is primarily used as a ligand in organometallic chemistry . It forms complexes with transition metals, which are crucial for catalysis and the synthesis of new materials. For example, it can form complexes like [(EtCage)2Mo(CO)4] and [Ir4(CO)11(EtCage)], which have applications ranging from catalysis to materials science.

Medicine

In the medical field, phosphite esters are explored for their potential as biocompatible materials . While direct applications of Trimethylolpropane phosphite in medicine are not well-documented, related phosphite compounds are used in the development of medical devices, such as in the formulation of biocompatible polymers .

Agriculture

Trimethylolpropane phosphite may contribute to the development of plant biostimulants . These are substances that enhance plant growth and productivity. Phosphite-based biostimulants have shown to improve nutrient use efficiency and tolerance to abiotic stress in plants, which could be an area of application for Trimethylolpropane phosphite derivatives .

Industrial Processes

In industrial processes, Trimethylolpropane phosphite can be used as a synthetic intermediate . It is involved in the preparation of other phosphite esters that have applications in various industrial processes, including the synthesis of flame retardants and plasticizers .

Environmental Applications

The environmental applications of Trimethylolpropane phosphite are linked to its potential use in biolubricant formulations . As a plant-based ester, it can be used to create lubricants that are biodegradable and less harmful to the environment compared to traditional petroleum-based products .

Material Science

In material science, Trimethylolpropane phosphite’s derivatives could be utilized in the creation of polymeric materials . These materials have applications in coatings, adhesives, and composites due to their desirable mechanical properties and chemical resistance .

Electronics

While Trimethylolpropane phosphite itself may not have direct applications in electronics, its structural analogs, like trimethylolpropane triacrylate (TMPTA), are used as interface materials in metal–polymer–semiconductor devices . They contribute to the device’s optoelectronic properties and encapsulation .

Energy Storage

Related compounds of Trimethylolpropane phosphite are used in the formulation of gel polymer electrolytes for lithium-ion batteries. These electrolytes provide physical support and contribute to the ionic conductivity and overall performance of the batteries .

Safety And Hazards

Trimethylolpropane phosphite is very toxic and is a convulsant . It may react with strong reducing agents such as hydrides to form highly toxic and flammable phosphine, a gas . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

properties

IUPAC Name

4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
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InChI

InChI=1S/C6H11O3P/c1-2-6-3-7-10(8-4-6)9-5-6/h2-5H2,1H3
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InChI Key

QRUSNTDXJQBKBI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC12COP(OC1)OC2
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Molecular Formula

C6H11O3P
Record name TRIMETHYLOLPROPANE PHOSPHITE
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DSSTOX Substance ID

DTXSID10871809
Record name 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl-
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Molecular Weight

162.12 g/mol
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Physical Description

Trimethylolpropane phosphite appears as a solid. (EPA, 1998)
Record name TRIMETHYLOLPROPANE PHOSPHITE
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Product Name

Trimethylolpropane phosphite

CAS RN

824-11-3
Record name TRIMETHYLOLPROPANE PHOSPHITE
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Record name 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
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Record name 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
RF Heck - Journal of the American Chemical Society, 1963 - ACS Publications
… trimethylolpropane phosphite in place of trimethyl phosphite. The acetylcobalt carbonyl tris-(trimethylolpropane phosphite… cobalt carbonyl tris-(trimethylolpropane phosphite). The latter …
Number of citations: 44 pubs.acs.org
RF Heck - Journal of the American Chemical Society, 1965 - ACS Publications
… it-Allylcobalt tricarbonyl complexes react with 2 moles of trimethylolpropane phosphite to produce it-allylcobalt carbonyl bis(trimethylolpropane phosphite) derivatives. Cobalt …
Number of citations: 17 pubs.acs.org
GD Mendenhall, RF Kessick, M Dobrzelewski - Journal of Photochemistry, 1984 - Elsevier
… A molecular weight determination and the 31P nuclear magnetic resonance spectrum of trimethylolpropane phosphite ozonide are consistent with a monomeric non-equilibrating …
Number of citations: 14 www.sciencedirect.com
GB Meyers - Journal of Occupational and Environmental Medicine, 1977 - journals.lww.com
A Proposed Treatment for Trimethylolpropane Phosphite Poison... : Journal of Occupational and Environmental Medicine A Proposed Treatment for Trimethylolpropane Phosphite …
Number of citations: 4 journals.lww.com
BL Booth, RN Haszeldine, DM Reynolds - Journal of the Chemical …, 1980 - pubs.rsc.org
… trimethylolpropane phosphite was prepared by a reported pr~cedure.~, All reactions and purification procedures were carried out under an atmosphere of nitrogen, and chromato…
Number of citations: 1 pubs.rsc.org
G Lapidus, GM Harris - Journal of the American Chemical Society, 1963 - ACS Publications
… trimethylolpropane phosphite in methylene chloride even … -(Trimethylolpropane Phosphite) Hydride.—A solution of 0.95 g. of acetylcobalt dicarbonjd bis(trimethylolpropane phosphite) in …
Number of citations: 19 pubs.acs.org
RE Oshel, MV Nandakumar, S Urgaonkar… - Bioresource …, 2008 - Elsevier
… We describe a method of pretreating DDGS with commercially available trimethylolpropane phosphite [P(OCH 2 ) 3 CEt] in the presence of a slight molar excess of water to afford …
Number of citations: 3 www.sciencedirect.com
Y Sunada, N Taniyama, K Shimamoto, S Kyushin… - Inorganics, 2017 - mdpi.com
… On the other hand, the replacement of CN t Bu with a sterically compact ligand trimethylolpropane phosphite {P(OCH 2 ) 3 CEt} led to a planar tripalladium cluster Pd 3 {Si( i Pr) 2 } 3 {P(…
Number of citations: 13 www.mdpi.com
T Tsuda, Y Ohashi, N Nagahama… - The Journal of …, 1988 - ACS Publications
… Interestingly the palladium(O) complex effected the cyclization of the free alkynoic acid, ie, 4-pentynoic acid, in the presence of the trimethylolpropane phosphite ligand in MeCN to …
Number of citations: 49 pubs.acs.org
SHL Kok, TKM Shing - Tetrahedron Letters, 2000 - Elsevier
… 2-epi-valienamines was accomplished by the palladium-catalyzed coupling reaction of the allylic chloride 5 with various amines in the presence of trimethylolpropane phosphite (TMPP)…
Number of citations: 13 www.sciencedirect.com

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